Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate is a useful research compound. Its molecular formula is C17H23N3O6 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Subheading Environmental Persistence and Toxicity of SPAs
- Synthetic Phenolic Antioxidants (SPAs) like Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate are commonly used in industries to extend product shelf life by inhibiting oxidative reactions. Recent studies have highlighted their widespread environmental presence and potential human exposure through various pathways, including ingestion of food and dust, and usage of personal care products. Notably, some SPAs have been found to possess hepatic toxicity and endocrine disrupting effects, with certain transformation products potentially having more severe toxic effects than the parent compounds. This calls for future research to focus on understanding the environmental behavior of novel high molecular weight SPAs, exploring the toxicity of SPA co-exposure, and developing SPAs with lower toxicity and migration potential to minimize environmental pollution (Liu & Mabury, 2020).
Polymer Membranes in Fuel Additive Purification
Subheading MTBE Purification via Pervaporation
- Methyl Tert-butyl Ether (MTBE) is a prominent fuel additive used to enhance fuel performance and decrease emission of harmful components. The production of MTBE typically involves a catalytic synthesis with excess methanol, leading to challenges in obtaining pure MTBE. Pervaporation, a membrane process, has emerged as a highly selective method for the separation of organic mixtures, including the azeotropic methanol/MTBE mixture. Research has identified materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes as optimal for this separation due to their transport properties. Mixed matrix membranes (MMMs) also demonstrate significant efficiency and stability, making them a promising solution for MTBE purification (Pulyalina et al., 2020).
Environmental Impact of MTBE
Subheading Decomposition and Environmental Fate of MTBE
- MTBE, widely used as an oxygenate in gasoline, poses environmental concerns due to its potential release into the environment. Recent studies have delved into the decomposition of MTBE using radio frequency (RF) plasma reactors, presenting them as a feasible method for mitigating MTBE pollution. The studies show that decomposition efficiency and the conversion of MTBE into simpler hydrocarbons increase with input power but decrease with higher MTBE influent concentration in the plasma environment. This method offers an alternative for decomposing and converting MTBE, potentially mitigating its environmental impact (Hsieh et al., 2011).
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonyl-4-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)19-9-7-18(8-10-19)12-5-6-14(20(23)24)13(11-12)15(21)25-4/h5-6,11H,7-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIYBNLJOYSSGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136195 | |
Record name | 1,1-Dimethylethyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-55-4 | |
Record name | 1,1-Dimethylethyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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